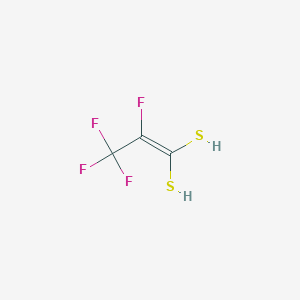
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of four fluorine atoms and two thiol groups attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol can be achieved through several methods. One common approach involves the reaction of 2,3,3,3-tetrafluoropropene with hydrogen sulfide under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3,3-Tetrafluoroprop-1-ene: Lacks the thiol groups but shares the fluorinated propene backbone.
1,1,2,3,3,3-Hexafluoroprop-1-ene: Contains additional fluorine atoms, resulting in different chemical properties.
Trans-1,3,3,3-Tetrafluoropropene: Another fluorinated propene with different substitution patterns.
Uniqueness
2,3,3,3-Tetrafluoroprop-1-ene-1,1-dithiol is unique due to the presence of both fluorine atoms and thiol groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
919515-71-2 |
|---|---|
Molekularformel |
C3H2F4S2 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
2,3,3,3-tetrafluoroprop-1-ene-1,1-dithiol |
InChI |
InChI=1S/C3H2F4S2/c4-1(2(8)9)3(5,6)7/h8-9H |
InChI-Schlüssel |
NQBLGQQFKGPOQD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(S)S)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


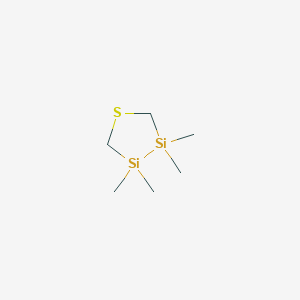
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)
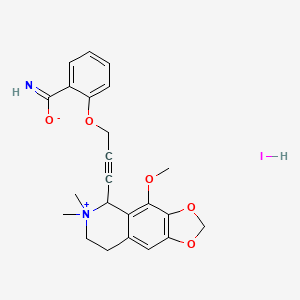
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]](/img/structure/B12620504.png)
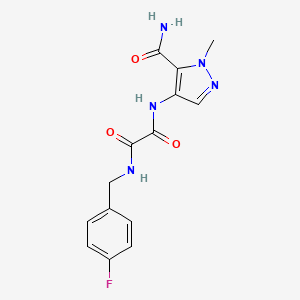
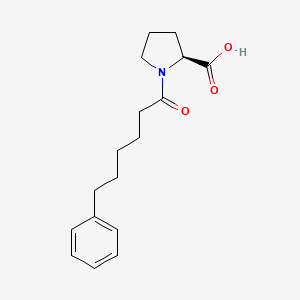
![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
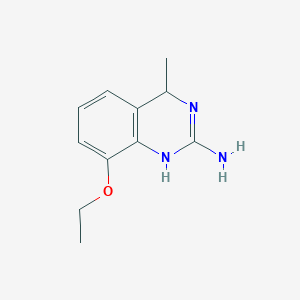
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
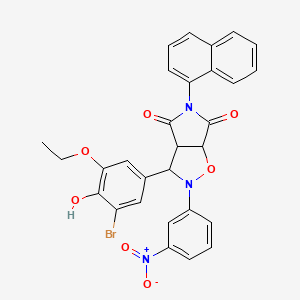
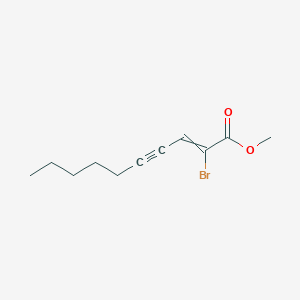
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
